molecular formula C9H12O6 B569160 (+)-5,6-O-Isopropylidene-L-ascorbic acid CAS No. 15042-01-0

(+)-5,6-O-Isopropylidene-L-ascorbic acid

Cat. No.: B569160
CAS No.: 15042-01-0
M. Wt: 216.189
InChI Key: POXUQBFHDHCZAD-MHTLYPKNSA-N
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Description

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of an isopropylidene group, which is a protective group used in organic synthesis to protect the hydroxyl groups of ascorbic acid. This modification enhances the stability of the molecule, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups of L-ascorbic acid. One common method is the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+)-5,6-O-Isopropylidene-L-ascorbic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.

    Reduction: It can be reduced back to L-ascorbic acid under specific conditions.

    Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like acetic anhydride or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of L-ascorbic acid, such as dehydroascorbic acid, and other substituted ascorbic acid derivatives.

Scientific Research Applications

(+)-5,6-O-Isopropylidene-L-ascorbic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other ascorbic acid derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its antioxidant properties and its role in cellular metabolism.

    Medicine: Research focuses on its potential therapeutic effects, including its use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: It is used in the production of cosmetics, food additives, and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic Acid: The parent compound, known for its antioxidant properties and essential role in human health.

    Dehydroascorbic Acid: An oxidized form of ascorbic acid with similar biological activity.

    Ascorbyl Palmitate: A fat-soluble derivative of ascorbic acid used in cosmetics and food preservation.

Uniqueness

(+)-5,6-O-Isopropylidene-L-ascorbic acid is unique due to its enhanced stability compared to L-ascorbic acid. The isopropylidene group protects the hydroxyl groups, making it less susceptible to oxidation and degradation. This stability makes it particularly useful in industrial applications where prolonged shelf life and resistance to environmental factors are crucial.

Properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUQBFHDHCZAD-MHTLYPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5,6-O-isopropylidene-L-ascorbic acid was synthesized by the addition of acetyl chloride (124.9 mL) to a slurry of L-ascorbic acid USP (1000 g) in acetone (4.5 L). The mixture was stirred vigorously at 35-30° C. After two hours, the crystalline product separated. The crystals were collected by filtration, washed with cold acetone, and dried in a vacuum desciccator over potassium hydroxide pellets. The product, produced in 77% yield, consisted of needle-shaped crystals with a melting point of 217-223° C.
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124.9 mL
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4.5 L
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Synthesis routes and methods II

Procedure details

Initially, 5,6-O-isopropylidene-L-ascorbic acid (IAA) was prepared by adding L-ascorbic acid (100 gm, 0.57 mole) into a three-necked 1-liter flask equipped with a mechanical stirrer and a thermometer. The L-ascorbic acid was followed by acetone (450 ml) and acetyl chloride (12.5 ml), and the whole mixture was stirred vigorously at 30°-40° C. for 2 hours.
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100 g
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12.5 mL
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450 mL
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Synthesis routes and methods III

Procedure details

In a 12-L round bottom flask was placed 8,000 mL acetone, 1,600 g L-ascorbic acid, 1,880 mL 2,2-dimethoxypropane and the mixture was stirred for 1/4 hr; hydrogen chloride was added slowly through bubbler over 2-4 min (color of solution changed from colorless to dark yellow). The mixture was stirred for 1 hr and became very viscous. The product was filtered, washed with cold acetone and the solid was then air dried in hood to give 1,521 g of 1st crop of 5,6-O-isopropylidene-L-ascorbic acid. The mother liquor was concentrated to give 225 g of 2nd crop and 162 g of 3rd crop of 5,6-O-isopropylidene-L-ascorbic acid.
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Synthesis routes and methods IV

Procedure details

With nitrogen substitution, 557.8 grams (9.6 moles) of acetone was cooled to −5 degrees C., 54.3 grams (0.2 moles) of 28% fuming sulfuric acid was dripped, and 176.1 grams (1.0 mole) of L-ascorbic acid was added. The mixture was then reacted at the temperature of the previous step for 17 hours, filtered and washed with cold acetone to obtain 249.5 grams of 5,6-O-isopropylidene-L-ascorbic acid (86.7% in purity) in the form of a wet cake.
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557.8 g
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54.3 g
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176.1 g
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